2-溴-4'-乙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

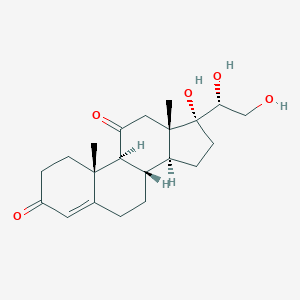

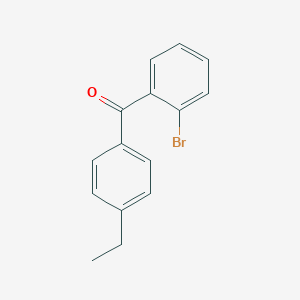

2-Bromo-4'-ethylbenzophenone is a brominated aromatic ketone compound. While the provided papers do not directly discuss 2-Bromo-4'-ethylbenzophenone, they do provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the properties and reactions of 2-Bromo-4'-ethylbenzophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various methods, including halogenation reactions where a bromine atom is introduced into an aromatic ring. For instance, the synthesis of Schiff base monomers derived from 4-bromobenzaldehyde involves condensation reactions with aromatic aminophenols . Similarly, 2-Bromo-4'-ethylbenzophenone could be synthesized through halogenation of 4'-ethylbenzophenone.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques, as demonstrated in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These techniques can provide information on the electronic and spatial configuration of the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including oxidative degradation and radical formation. For example, the high-temperature oxidation of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated products . The photoinduced homolysis of 2-bromobenzophenones can result in Pschorr cyclization to yield fluorenones . These studies suggest that 2-Bromo-4'-ethylbenzophenone may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine atoms. For example, the presence of bromine can affect the thermal stability, as seen in the thermal analysis of poly(iminophenol)s derived from 4-bromobenzaldehyde . The electron-withdrawing effect of bromine can also impact the optical and electrochemical properties of these compounds . These insights can be applied to predict the properties of 2-Bromo-4'-ethylbenzophenone.

Relevant Case Studies

Case studies involving brominated aromatic compounds often focus on their environmental impact and potential applications. For instance, the formation of brominated dioxins from the pyrolysis of 2-bromophenol has been studied due to concerns about their toxicity and persistence in the environment . Additionally, bromophenols isolated from marine algae have been investigated for their antioxidant activities, suggesting potential applications in food and pharmaceutical industries .

科学研究应用

溴化工艺

Mukhopadhyay、Ananthakrishnan 和 Chandalia (1999) 的一项研究开发了一种替代制造工艺方案,用于合成溴苯酚衍生物,包括 2-溴-4'-乙基苯甲酮,通过氧化溴化。该工艺涉及在两相体系中对对位保护的底物进行氧化溴化,然后进行脱保护涉及脱羧。该方法在特定条件下实现了高收率和选择性 (Mukhopadhyay 等,1999)。

海洋藻类中的抗氧化性能

Li 等人(2012 年)从红藻 Rhodomela confervoides 中分离出含氮溴苯酚,包括类似于 2-溴-4'-乙基苯甲酮的衍生物。这些化合物对 DPPH 自由基表现出有效的清除活性,对 ABTS 自由基表现出中等的活性,表明在食品或制药领域作为天然抗氧化剂的潜在应用 (Li 等,2012)。

功能性聚合物合成

在合成功能性聚合物的背景下,Sumida 和 Vogl (1981) 进行了一项研究,从 4-乙基苯甲酸制备 4-乙烯基-α-氰基-β-苯基肉桂酸乙酯,该过程涉及与 2-溴-4'-乙基苯甲酮相关的溴化步骤。本研究重点介绍了合成中的关键步骤,包括 4-乙基苯甲酮与氰基乙酸乙酯的 Knoevenagel 缩合 (Sumida 和 Vogl,1981)。

高温氧化中的机理

Evans 和 Dellinger (2005) 研究了 2-溴苯酚(一种与 2-溴-4'-乙基苯甲酮密切相关的化合物)的氧化热降解。他们观察到在高温条件下形成各种产物,包括二苯并-对-二恶英。这项研究深入了解了溴化化合物形成二恶英的机理及其潜在的环境影响 (Evans 和 Dellinger,2005)。

安全和危害

2-Bromo-4’-ethylbenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Personal protective equipment and face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

属性

IUPAC Name |

(2-bromophenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETFDBLPQUNDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641760 |

Source

|

| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-ethylbenzophenone | |

CAS RN |

137327-29-8 |

Source

|

| Record name | (2-Bromophenyl)(4-ethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

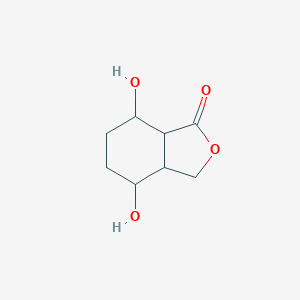

![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)

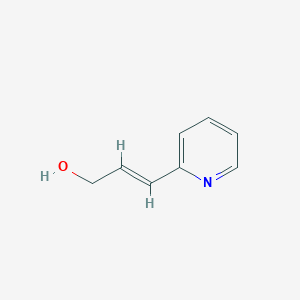

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)

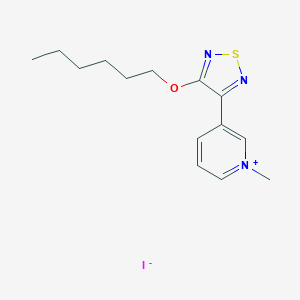

![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

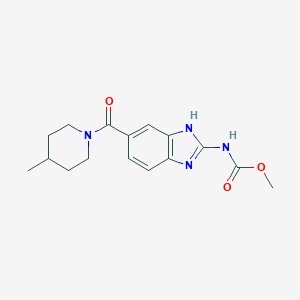

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)

![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)